2-Hydroxyethyl gallate

CAS No.: 68162-50-5

Cat. No.: VC3840633

Molecular Formula: C9H10O6

Molecular Weight: 214.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68162-50-5 |

|---|---|

| Molecular Formula | C9H10O6 |

| Molecular Weight | 214.17 g/mol |

| IUPAC Name | 2-hydroxyethyl 3,4,5-trihydroxybenzoate |

| Standard InChI | InChI=1S/C9H10O6/c10-1-2-15-9(14)5-3-6(11)8(13)7(12)4-5/h3-4,10-13H,1-2H2 |

| Standard InChI Key | NNCBVVNCQYNPPB-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OCCO |

| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OCCO |

Introduction

Chemical Identity and Structural Configuration

IUPAC Nomenclature and Molecular Formula

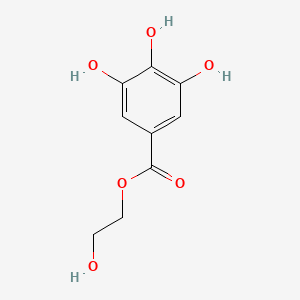

2-Hydroxyethyl gallate, systematically named 2-hydroxyethyl 3,4,5-trihydroxybenzoate, belongs to the class of phenolic esters. Its molecular formula is C₉H₁₀O₆, with a molecular weight of 214.17 g/mol . The compound’s structure consists of a gallic acid backbone esterified with 2-hydroxyethanol, conferring distinct solubility and reactivity compared to other gallate derivatives.

Table 1: Key Chemical Identifiers

Structural and Stereochemical Features

The compound’s planar aromatic core (derived from gallic acid) is substituted with three hydroxyl groups at the 3, 4, and 5 positions, while the ester linkage at the 2-position introduces a hydroxyethyl moiety. This configuration enhances hydrogen-bonding capacity, influencing its solubility in polar solvents .

Physical and Thermodynamic Properties

Density and Phase Behavior

HEG exhibits a density of 1.567 g/cm³, indicative of a tightly packed crystalline structure under standard conditions . Its high density correlates with strong intermolecular interactions mediated by hydroxyl and ester functional groups.

Thermal Stability

The compound’s boiling point is reported as 530.8°C at 760 mmHg, with a flash point of 218.4°C . These values suggest significant thermal stability, likely attributable to its aromatic backbone and extensive hydrogen-bonding network.

Table 2: Thermodynamic Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.567 g/cm³ | Chemsrc |

| Boiling Point | 530.8°C at 760 mmHg | Chemsrc |

| Flash Point | 218.4°C | Chemsrc |

Synthesis and Industrial Production

Challenges in Purification

The polar nature of HEG complicates isolation, necessitating advanced techniques such as crystallization or chromatography. Residual hydroxyl groups may also necessitate protective-group strategies during synthesis to prevent undesired side reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume